molecular formula C24H16IN3O B2561779 3-iodo-N-(2-(naphthalen-2-yl)imidazo[1,2-a]pyridin-3-yl)benzamide CAS No. 537020-47-6

3-iodo-N-(2-(naphthalen-2-yl)imidazo[1,2-a]pyridin-3-yl)benzamide

Cat. No.: B2561779
CAS No.: 537020-47-6
M. Wt: 489.316
InChI Key: CSYUUWJVWRQGQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-iodo-N-(2-(naphthalen-2-yl)imidazo[1,2-a]pyridin-3-yl)benzamide is a complex organic compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their valuable heterocyclic scaffolds, which are widely used in organic synthesis and pharmaceutical chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-iodo-N-(2-(naphthalen-2-yl)imidazo[1,2-a]pyridin-3-yl)benzamide typically involves multicomponent reactions and condensation reactions. One common method is the condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid . This method is effective in producing substituted imidazo[1,2-a]pyridin-3-yl derivatives with high yields.

Industrial Production Methods

Industrial production of this compound may involve large-scale multicomponent reactions, which are advantageous due to their ability to produce a wide range of products while avoiding complex multistage syntheses . The use of specific reagents and optimized reaction conditions can enhance the yield and purity of the target compound.

Chemical Reactions Analysis

Types of Reactions

3-iodo-N-(2-(naphthalen-2-yl)imidazo[1,2-a]pyridin-3-yl)benzamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include transition metal catalysts, iodine, and tert-butyl hydroperoxide (TBHP) . Reaction conditions such as temperature, solvent, and reaction time are optimized to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the iodine atom .

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other imidazo[1,2-a]pyridine derivatives such as zolpidem and alpidem . These compounds share the imidazo[1,2-a]pyridine scaffold but differ in their substituents and overall structure.

Uniqueness

3-iodo-N-(2-(naphthalen-2-yl)imidazo[1,2-a]pyridin-3-yl)benzamide is unique due to the presence of the iodine atom, naphthalene group, and benzamide moiety. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

3-iodo-N-(2-naphthalen-2-ylimidazo[1,2-a]pyridin-3-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H16IN3O/c25-20-9-5-8-19(15-20)24(29)27-23-22(26-21-10-3-4-13-28(21)23)18-12-11-16-6-1-2-7-17(16)14-18/h1-15H,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSYUUWJVWRQGQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C3=C(N4C=CC=CC4=N3)NC(=O)C5=CC(=CC=C5)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H16IN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.